molecular formula C16H18N2O2S B5401451 2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine

2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine

Cat. No.: B5401451
M. Wt: 302.4 g/mol
InChI Key: IOYJUUGEIQDXKD-UHFFFAOYSA-N
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Description

2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine ring, which is further substituted with a benzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound, in the presence of ammonia or an amine.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction, where a benzylsulfonyl chloride reacts with the pyrrolidine ring in the presence of a base such as triethylamine.

    Formation of the Pyridine Ring: The pyridine ring is typically formed through a cyclization reaction involving an aldehyde and a 1,3-dicarbonyl compound in the presence of ammonia.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives where the benzylsulfonyl group is replaced by other functional groups.

Scientific Research Applications

2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the pyridine and pyrrolidine rings provide structural stability and facilitate binding. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole
  • 2-[1-(benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzoxazole
  • 2-[1-(benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzimidazole

Uniqueness

2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine is unique due to its specific combination of a pyridine ring with a benzylsulfonyl-substituted pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-benzylsulfonylpyrrolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-21(20,13-14-7-2-1-3-8-14)18-12-6-10-16(18)15-9-4-5-11-17-15/h1-5,7-9,11,16H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYJUUGEIQDXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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